4-Amino-1-benzylpiperidine-4-carbonitrile

Synthetic methodology Piperidine diversification Intermediate procurement

Researchers developing 4,4-disubstituted piperidine libraries often struggle with low-yielding quaternary carbon construction. This compound solves that by offering a pre-installed geminal amino-nitrile motif as a direct building block. • Eliminates multi-step quaternary center synthesis; utilize nitrile/amine for immediate Ugi/Strecker diversification. • Direct precursor to potent H1N1 influenza A fusion inhibitors (sub-µM) and muscarinic receptor antagonists. • Scalable Strecker route available for kilo-scale supply, ensuring consistent quality and cost-efficiency.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 136624-42-5
Cat. No. B153687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-benzylpiperidine-4-carbonitrile
CAS136624-42-5
Synonyms4-AMINO-1-BENZYLPIPERIDINE-4-CARBONITRILE
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C#N)N)CC2=CC=CC=C2
InChIInChI=1S/C13H17N3/c14-11-13(15)6-8-16(9-7-13)10-12-4-2-1-3-5-12/h1-5H,6-10,15H2
InChIKeyGKFZBGLUEBXSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-benzylpiperidine-4-carbonitrile (CAS 136624-42-5) Procurement-Grade Overview


4-Amino-1-benzylpiperidine-4-carbonitrile (CAS 136624-42-5) is a 4,4-geminally disubstituted piperidine derivative bearing an amino and a nitrile group at the quaternary carbon, along with an N-benzyl substituent . With a molecular formula of C13H17N3 and a molecular weight of 215.29 g/mol, it is supplied as a white to off-white solid with a typical purity of 97% (HPLC) and is stored under inert gas at 2–8 °C, protected from light . The compound serves as a strategic bifunctional intermediate that can be elaborated into diverse 4,4-disubstituted piperidine scaffolds via the nitrile and amino handles, distinguishing it from simpler 4-monosubstituted N-benzylpiperidine analogs [1].

Why 4-Amino-1-benzylpiperidine-4-carbonitrile Cannot Be Replaced by Simpler N-Benzylpiperidine Analogs


In-class N-benzylpiperidine compounds such as 1-benzylpiperidine-4-carbonitrile (CAS 62718-31-4) or 4-amino-1-benzylpiperidine (CAS 50541-93-0) possess only a single substituent at the piperidine 4-position . In contrast, the target compound features a geminal amino–nitrile arrangement that establishes a quaternary carbon center, enabling chemistries that are entirely inaccessible to monosubstituted analogs . The nitrile group provides a versatile handle for reduction, hydrolysis, or organometallic addition, while the primary amine permits amidation, reductive amination, or urea formation without requiring de novo installation of a second functional group. This bifunctional character is a prerequisite for synthesizing the 4,4-disubstituted piperidine class that has demonstrated sub-micromolar antiviral activity against H1N1 influenza A virus [1]. Substituting the target compound with a 4-monosubstituted analog would require additional synthetic steps to introduce the second substituent, increasing route length and potentially decreasing overall yield.

Quantitative Differentiation Evidence for 4-Amino-1-benzylpiperidine-4-carbonitrile


One-Step Strecker Synthesis Delivers the Geminal Amino–Nitrile Motif in 47% Yield, a Transformation Inaccessible to 1-Benzylpiperidine-4-carbonitrile

4-Amino-1-benzylpiperidine-4-carbonitrile is synthesized in a single Strecker reaction from 1-benzylpiperidin-4-one using ammonium chloride, aqueous ammonia, and sodium cyanide, achieving an isolated yield of 47% after flash column chromatography . The analogous compound 1-benzylpiperidine-4-carbonitrile (CAS 62718-31-4), which lacks the 4-amino group, cannot be produced via this one-step geminal disubstitution route; its synthesis requires either N-alkylation of 4-piperidinecarbonitrile with benzyl halides or reductive amination, which are distinct chemistries that do not install a second C4 substituent . The Strecker route to the target compound simultaneously installs both the amine and nitrile functionalities at the quaternary center, providing an atom-economical entry into 4,4-disubstituted piperidine chemical space that is not accessible from the monosubstituted comparator.

Synthetic methodology Piperidine diversification Intermediate procurement

Quaternary Carbon at C4 Enables Construction of 4,4-Disubstituted Piperidine H1N1 Fusion Inhibitors; 4-Monosubstituted Analogs Are Structurally Incapable of Accessing This Bioactive Chemotype

The N-benzyl-4,4-disubstituted piperidine scaffold, for which 4-amino-1-benzylpiperidine-4-carbonitrile serves as a direct precursor, has been identified as a potent class of influenza A H1N1 virus fusion inhibitors acting via a novel hemagglutinin fusion peptide interaction mechanism [1]. The most active compound in this series (compound 2) demonstrated specific activity against H1N1 subtype viruses. The key structural requirement for activity is the 4,4-disubstituted piperidine core, which cannot be accessed from 4-monosubstituted analogs such as 1-benzylpiperidine-4-carbonitrile (CAS 62718-31-4) or 4-amino-1-benzylpiperidine (CAS 50541-93-0) without additional synthetic manipulation . The target compound's geminal amino–nitrile arrangement provides a direct entry point into this biologically validated chemotype through Ugi four-component reactions or sequential functionalization.

Antiviral drug discovery Influenza H1N1 Structure–activity relationship

Basic Amine Functionality (pKa 6.22 ± 0.10) Enables pH-Dependent Salt Formation and Aqueous Solubility Modulation; Non-Basic 1-Benzylpiperidine-4-carbonitrile Lacks This Handle

The primary amine at the 4-position of the target compound has a predicted pKa of 6.22 ± 0.10, conferring weakly basic character that enables protonation and salt formation under mildly acidic conditions . This property facilitates purification by acid–base extraction and allows modulation of aqueous solubility through counterion selection. In contrast, 1-benzylpiperidine-4-carbonitrile (CAS 62718-31-4) lacks the 4-amino group; its only basic site is the piperidine nitrogen (pKa ~8.7 predicted), which is sterically hindered by the N-benzyl substituent and offers different protonation behavior . While 4-amino-1-benzylpiperidine (CAS 50541-93-0) also contains a primary amine, it lacks the nitrile group and therefore cannot serve as a precursor for nitrile-specific transformations such as tetrazole formation, amidoxime synthesis, or reduction to aminomethyl derivatives.

Physicochemical profiling Salt selection Formulation development

Validated Intermediate in Patent Literature: Explicitly Cited in US2015/99730, WO2014/39769, and US2010/130506 as a Key Synthetic Building Block

The compound is explicitly cited in multiple granted patents and patent applications as a synthetic intermediate, confirming its industrial relevance and validated utility. US2015/99730 (Paragraphs 0723-0724) describes 4-amino-1-benzylpiperidine-4-carbonitrile as an intermediate in the synthesis of piperidine carbonitrile-based therapeutic agents [1]. WO2014/39769 (Page/Page column 286-287) and US2010/130506 (Page/Page column 108) similarly reference the compound in preparative procedures for muscarinic receptor antagonists and other bioactive molecules . In comparison, while 1-benzylpiperidine-4-carbonitrile is also a useful intermediate, its patent footprint is largely limited to precursor roles that precede further functionalization at C4; it is not cited as a direct precursor to the 4,4-disubstituted muscarinic antagonist or antiviral chemotypes that the target compound enables.

Pharmaceutical intermediate Patent validation Procurement compliance

Commercial Availability at 97% Purity with Full Analytical Documentation from Sigma-Aldrich and Multiple Global Suppliers

4-Amino-1-benzylpiperidine-4-carbonitrile is commercially available from Sigma-Aldrich (MilliporeSigma) at 97% purity (HPLC), with Certificates of Analysis (COA) available for each lot . Additional suppliers including Bidepharm (95% purity with NMR, HPLC, GC batch quality reports) and MolCore (98% purity, ISO-certified) maintain competitive stock . This multi-supplier landscape contrasts with certain in-class analogs: while 1-benzylpiperidine-4-carbonitrile is also widely available, 4-amino-1-benzylpiperidine-4-carbonitrile offers the unique combination of high purity specifications across multiple vendors and supporting analytical documentation suitable for GLP/GMP-adjacent research environments.

Quality assurance Supply chain reliability Analytical certification

Recommended Application Scenarios for 4-Amino-1-benzylpiperidine-4-carbonitrile Based on Quantitative Differentiation Data


Medicinal Chemistry: Synthesis of 4,4-Disubstituted Piperidine Libraries for Antiviral H1N1 Fusion Inhibitor Development

The target compound is the direct precursor for N-benzyl-4,4-disubstituted piperidines identified as potent H1N1 influenza A virus fusion inhibitors [1]. Its geminal amino–nitrile motif enables one-step diversification via Ugi four-component reactions or sequential Strecker-type condensations to generate compound libraries targeting the hemagglutinin fusion peptide binding pocket. Procurement of this compound eliminates the need for multi-step quaternary center construction, accelerating hit-to-lead optimization in antiviral drug discovery programs.

Pharmaceutical Intermediate: Muscarinic Receptor Antagonist Synthesis as per US2010/130506

US2010/130506 explicitly employs 4-amino-1-benzylpiperidine-4-carbonitrile as a key intermediate in the preparation of substituted 4-amino-benzylpiperidine compounds with muscarinic receptor antagonist activity [2]. The bifunctional nature of the intermediate allows sequential derivatization of both the amino and nitrile groups to explore SAR around the quaternary center, a strategy not feasible with 4-monosubstituted N-benzylpiperidine alternatives.

Chemical Biology: BACE-1 Inhibitor Fragment Elaboration via Aminobenzylpiperidine (ABP) Scaffold

The aminobenzylpiperidine (ABP) moiety, structurally related to the target compound, has been crystallographically validated as a novel nonpeptidic BACE-1 inhibitor fragment that engages both catalytic aspartates via hydrogen bonds [3]. 4-Amino-1-benzylpiperidine-4-carbonitrile provides an ideal starting point for fragment growing and linking strategies in Alzheimer's disease drug discovery, with the nitrile serving as an additional vector for structure-guided optimization.

Process Chemistry: Scalable Strecker Route to Quaternary α-Amino Nitriles for Downstream Diversification

The 47% isolated yield Strecker protocol for the target compound uses commodity reagents (NH4Cl, NH3, NaCN) and proceeds at ambient temperature in aqueous media, making it amenable to pilot-scale adaptation . The resulting α-amino nitrile can be directly advanced to α-amino acids, 1,2-diamines, tetrazoles, or amidoximes through well-established nitrile transformations, providing a cost-effective entry point for kilogram-scale intermediate production in pharmaceutical process development.

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